N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-13-14-5-2-1-3-6-14)15-8-10-19(11-9-15)24(21,22)16-7-4-12-23-16/h1-7,12,15H,8-11,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMNYOFKVYBGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The synthesis of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide (molecular formula: C₁₇H₂₀N₂O₃S₂; theoretical molecular weight: 376.48 g/mol) can be conceptualized through two primary disconnections:
- Amide bond formation between piperidine-4-carboxylic acid and benzylamine.
- Sulfonylation of the piperidine nitrogen using thiophene-2-sulfonyl chloride.
Key intermediates include:
- Piperidine-4-carboxylic acid derivatives (e.g., activated esters or acyl chlorides).
- Thiophene-2-sulfonyl chloride as the sulfonating agent.
Stepwise Synthesis Protocols
Route A: Sequential Amidation and Sulfonylation
Step 1: Synthesis of N-Benzylpiperidine-4-Carboxamide
Reagents :
- Piperidine-4-carboxylic acid (1.0 equiv.)
- Benzylamine (1.2 equiv.)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv.)
- Hydroxybenzotriazole (HOBt, 0.5 equiv.)
- N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.)
- Dimethylformamide (DMF), anhydrous
Procedure :
- Dissolve piperidine-4-carboxylic acid (5.0 g, 38.7 mmol) in DMF (50 mL).
- Add HOBt (2.6 g, 19.4 mmol) and EDC (11.1 g, 58.1 mmol) under nitrogen.
- Stir for 30 minutes at 0–5°C, then add benzylamine (4.3 mL, 46.5 mmol) and DIPEA (16.2 mL, 116.2 mmol).
- Warm to room temperature and stir for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via flash chromatography (petroleum ether/ethyl acetate = 3:1).
Yield : 78% (6.2 g); white crystalline solid.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.43 (d, J = 5.6 Hz, 2H, CH₂Ph), 3.82–3.75 (m, 1H, piperidine-H), 2.95–2.88 (m, 2H, piperidine-H), 2.45–2.38 (m, 2H, piperidine-H), 1.92–1.85 (m, 2H, piperidine-H), 1.68–1.60 (m, 2H, piperidine-H).
- MS (ESI+) : m/z 219.1 [M+H]⁺.
Step 2: Sulfonylation with Thiophene-2-Sulfonyl Chloride
Reagents :
- N-Benzylpiperidine-4-carboxamide (1.0 equiv.)
- Thiophene-2-sulfonyl chloride (1.2 equiv.)
- DIPEA (2.5 equiv.)
- Dichloromethane (DCM), anhydrous
Procedure :
- Dissolve N-benzylpiperidine-4-carboxamide (5.0 g, 22.9 mmol) in DCM (50 mL).
- Add DIPEA (8.0 mL, 45.8 mmol) and cool to 0°C.
- Dropwise add thiophene-2-sulfonyl chloride (4.7 g, 27.5 mmol) over 15 minutes.
- Stir at room temperature for 6 hours.
- Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (DCM/methanol = 20:1).
Yield : 65% (5.8 g); off-white solid.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (dd, J = 5.0, 1.2 Hz, 1H, thiophene-H), 7.51 (dd, J = 3.6, 1.2 Hz, 1H, thiophene-H), 7.32–7.25 (m, 5H, Ar-H), 4.43 (d, J = 5.6 Hz, 2H, CH₂Ph), 3.82–3.75 (m, 1H, piperidine-H), 3.25–3.18 (m, 2H, piperidine-H), 2.95–2.88 (m, 2H, piperidine-H), 2.45–2.38 (m, 2H, piperidine-H), 1.92–1.85 (m, 2H, piperidine-H).
- MS (ESI+) : m/z 377.1 [M+H]⁺.
Route B: One-Pot Sulfonylation-Amidation Strategy
Reagents :
- 1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid (1.0 equiv.)
- Benzylamine (1.5 equiv.)
- PyBOP (1.5 equiv.)
- DIPEA (3.0 equiv.)
- DMF, anhydrous
Procedure :
- Activate 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid (7.5 g, 23.8 mmol) with PyBOP (14.8 g, 35.7 mmol) and DIPEA (12.4 mL, 71.4 mmol) in DMF (50 mL).
- Add benzylamine (3.9 mL, 35.7 mmol) and stir at room temperature for 8 hours.
- Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Yield : 72% (7.1 g); mp 134–136°C.
Advantages :
- Avoids intermediate isolation.
- Higher atom economy.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 51% | 72% |
| Reaction Time | 18 hours | 8 hours |
| Purification Complexity | Moderate | Low |
| Cost of Reagents | High | Moderate |
Route B offers superior efficiency but requires pre-synthesized 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid, which may necessitate additional steps.
Critical Optimization Parameters
Solvent Selection
Characterization and Analytical Data
Spectroscopic Confirmation
- FT-IR : Peaks at 1665 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).
- ¹³C NMR (100 MHz, CDCl₃): δ 172.4 (C=O), 141.2 (thiophene-C), 128.5–126.3 (Ar-C), 55.8 (piperidine-CH₂), 43.2 (N-CH₂-Ph).
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water = 70:30, λ = 254 nm).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, including:
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : The carboxamide group can be reduced to an amine under suitable conditions.
- Substitution : The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Biology
The compound has been studied for its potential biological activities:
-
Antimicrobial Activity : Research indicates that derivatives with thiophene and sulfonamide functionalities exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Anti-inflammatory Properties : In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases like arthritis.
Medicine
Research is ongoing to explore its potential as a therapeutic agent for various diseases:
-
Antitumor Activity : Preliminary investigations have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cancer Cell Line IC50 Value (µM) MCF-7 Low micromolar A549 Low micromolar
Case Study on Antimicrobial Activity
A series of derivatives were synthesized based on the core structure of this compound. The study revealed that certain modifications enhanced antibacterial potency significantly, indicating structure–activity relationships (SAR) that could guide future drug design.
Anti-inflammatory Study
In a controlled experiment involving animal models, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Results suggest that this compound may inhibit the NF-kB pathway, crucial in inflammatory responses.
Antitumor Research
A recent study evaluated the effects of this compound on tumor growth in xenograft models. Findings indicated significant tumor size reduction when treated with the compound, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide (CAS No. 325702-20-3) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a piperidine ring substituted with a benzyl group, a thiophen-2-ylsulfonyl group, and a carboxamide group. This unique combination of functional groups contributes to its diverse biological properties.
Molecular Formula : C₁₈H₁₈N₂O₂S₂
Molecular Weight : 366.48 g/mol
CAS Number : 325702-20-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives with thiophene and sulfonamide functionalities showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in experimental models. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases such as arthritis .
Antitumor Activity
Preliminary investigations into the antitumor effects of this compound have been conducted. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-N-benzyl-piperidine | Similar piperidine structure | Antimicrobial, anti-inflammatory |
| N-(2-methoxyphenyl)-1-(thiophen-2-sulfonyl)piperidine | Contains methoxy group | Antitumor activity observed |
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A series of derivatives were synthesized based on the core structure of this compound. The study found that certain modifications enhanced antibacterial potency significantly, indicating structure–activity relationships (SAR) that could guide future drug design .
- Anti-inflammatory Study : In a controlled experiment involving animal models, the administration of the compound resulted in a marked decrease in paw edema compared to control groups. The results suggest that this compound may inhibit the NF-kB pathway, which is crucial in inflammatory responses .
- Antitumor Research : A recent study evaluated the effects of this compound on tumor growth in xenograft models. The findings indicated significant tumor size reduction when treated with the compound, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sulfonylation of piperidine derivatives followed by amide coupling. For example, in analogous compounds, sulfonyl chloride intermediates are reacted with piperidine scaffolds under basic conditions (e.g., DMF, TEA). Amide coupling via reagents like HATU or EDCI is then employed. Characterization relies on 1H/13C NMR (e.g., δ 8.34 ppm for amide protons, δ 173.5 ppm for carbonyl carbons) and HPLC (retention time ~7.7 min under gradient conditions) . Purity is confirmed via TLC (Rf ~0.2 in 70% EA/Hex) .
Q. How can researchers distinguish between structurally similar piperidine-4-carboxamide derivatives using spectroscopic techniques?
- Methodological Answer : Key distinctions arise in NMR splitting patterns and chemical shifts . For instance:
- The benzyl group in N-benzyl derivatives shows aromatic protons at δ 7.42–7.12 ppm (multiplet) .
- Thiophene sulfonyl groups exhibit unique deshielding in 13C NMR (δ ~142 ppm for thiophene carbons) .
- Chiral centers (e.g., R-configuration in analogs) are resolved via NOE experiments or chiral HPLC .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity of this compound to viral proteases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations are used to model interactions with targets like SARS-CoV-2 PLpro. Protocols include:
- Grid parameter optimization : Define active sites using crystallographic data (PDB: 7CMD).
- Docking validation : Compare with co-crystallized ligands (RMSD <2.0 Å).
- Free energy calculations : MM/GBSA to estimate ΔG binding . A 2021 study demonstrated sub-μM predictions for piperidine carboxamides using this workflow .
Q. How can contradictory in vitro vs. in vivo efficacy data for this compound be resolved?
- Methodological Answer : Discrepancies often stem from ADME limitations . Strategies include:
- Metabolic stability assays : Liver microsomal studies (e.g., % remaining after 1 hr incubation).
- Bioavailability enhancement : Introduce substituents to improve logP (e.g., fluorobenzyl groups in analogs showed 2x plasma exposure) .
- PK/PD modeling : Correlate in vitro IC50 with in vivo dose-response using compartmental models .
Q. What structural modifications optimize σ receptor affinity in piperidine-4-carboxamide derivatives?
- Methodological Answer : SAR studies highlight:
- Amide substituents : Bulky groups (e.g., 4-fluorophenyl) enhance σ1 affinity (Ki <50 nM) by filling hydrophobic pockets.
- Piperidine substitution : N-benzyl groups improve selectivity over σ2 receptors (σ1/σ2 ratio >10-fold) .
- Electron-withdrawing groups : Thiophene sulfonyl moieties improve membrane permeability (PAMPA logPe >−5.0) .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer : Critical factors include:
- Reagent purity : Use freshly distilled TEA to avoid side reactions.
- Temperature control : Exothermic steps (e.g., sulfonylation) require ice baths to suppress byproducts.
- Purification consistency : Optimize column chromatography gradients (e.g., 30%→100% EA/Hex) and monitor via TLC . A 2023 study reported 66% yield reproducibility using these controls .
Q. What analytical workflows validate the stereochemical integrity of chiral piperidine intermediates?
- Methodological Answer : Combine chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/IPA) with optical rotation ([α]D ~+15° for R-enantiomers). For ambiguous cases, X-ray crystallography (e.g., COD entry 2230670) resolves absolute configuration .
Biological Evaluation
Q. How do researchers design dose-ranging studies for neurotropic alphavirus inhibition using this compound?
- Methodological Answer :
- In vitro : Start with EC50 determination (e.g., plaque reduction assays at 0.1–10 µM).
- In vivo : Use murine models (e.g., 10–50 mg/kg BID dosing) with survival and viral load endpoints. A 2021 study achieved 80% survival at 25 mg/kg .
- Toxicology : Monitor weight loss and liver enzymes (ALT/AST) to define therapeutic indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
